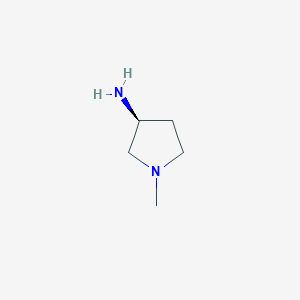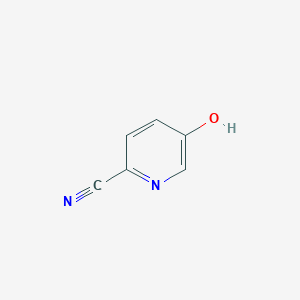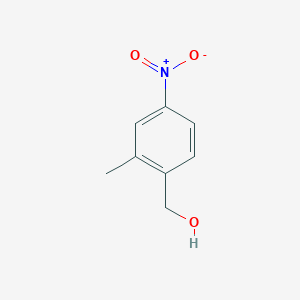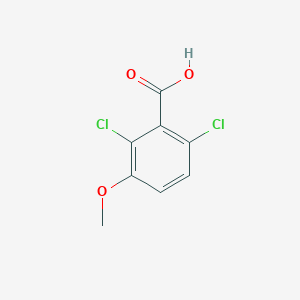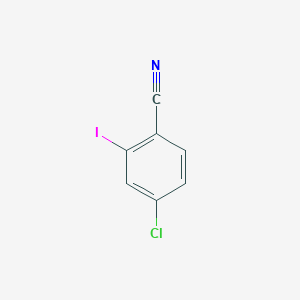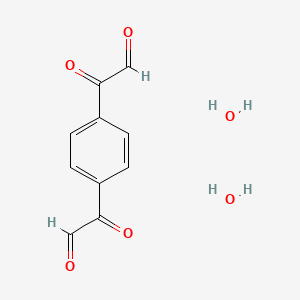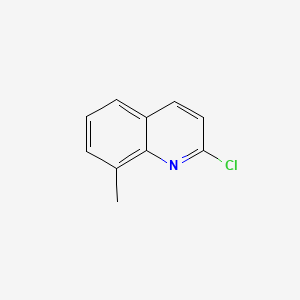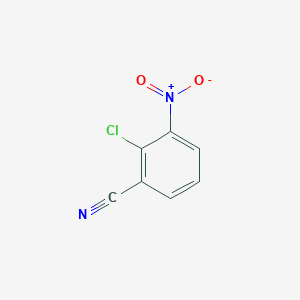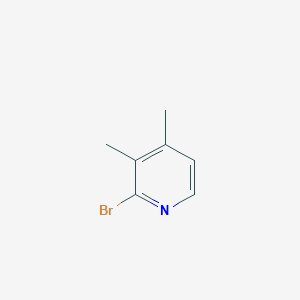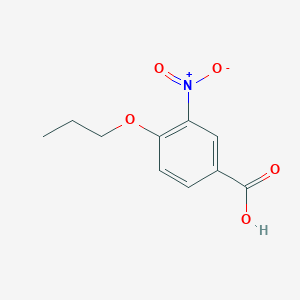
3-Nitro-4-propoxybenzoic acid
Overview
Description
3-Nitro-4-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO5. It is an aromatic compound characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzoic acid core. This compound is typically used in various chemical reactions and research applications due to its unique structural properties.
Mechanism of Action
Benzoic Acid Derivatives
“3-Nitro-4-propoxybenzoic acid” is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. Benzoic acid and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . They can interact with a variety of biological targets, such as enzymes and cell membrane components, leading to changes in cellular processes .
Nitroaromatic Compounds
The nitro group in “this compound” is a feature of nitroaromatic compounds. Nitroaromatic compounds are often biologically active and can undergo enzymatic reduction to form reactive species that can modify cellular components .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .
Environmental Factors
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitro-4-propoxybenzoic acid can be synthesized through several methods:
Nitration of 4-propoxybenzoic acid:
Esterification followed by nitration: Another method involves the esterification of 4-hydroxybenzoic acid to form 4-propoxybenzoic acid, followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-propoxybenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride).
Major Products Formed
Reduction: 3-Amino-4-propoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Nitro-4-propoxybenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the propoxy group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
4-Nitrobenzoic acid: The nitro group is in the para position, which affects its reactivity and the types of reactions it undergoes.
2-Nitrobenzoic acid: The nitro group is in the ortho position, leading to different steric and electronic effects compared to 3-nitro-4-propoxybenzoic acid.
Uniqueness
This compound is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical and physical properties. The propoxy group increases the compound’s hydrophobicity and can influence its solubility and reactivity in organic solvents .
Properties
IUPAC Name |
3-nitro-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKACWRJUOBYVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615794 | |
| Record name | 3-Nitro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35288-44-9 | |
| Record name | 3-Nitro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
